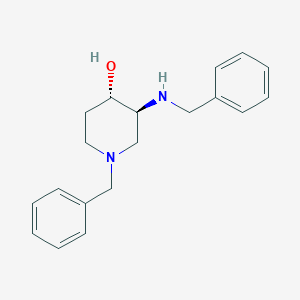
(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol is a chiral compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with benzyl and benzylamino groups, making it a versatile intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The piperidine derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Amination: The benzylated piperidine is then subjected to amination with benzylamine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or benzylamino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-3-(benzylamino)piperidin-4-ol
- (3S,4S)-1-benzyl-4-hydroxypiperidine
- (3S,4S)-1-benzyl-3-(phenylamino)piperidin-4-ol
Uniqueness
(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both benzyl and benzylamino groups make it a valuable scaffold for the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C19H24N2O |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol |
InChI |
InChI=1S/C19H24N2O/c22-19-11-12-21(14-17-9-5-2-6-10-17)15-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m0/s1 |
InChI-Schlüssel |
JWQIKOWCERUGIH-OALUTQOASA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC(C1O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)

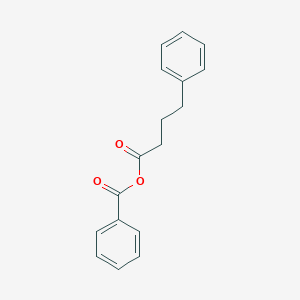

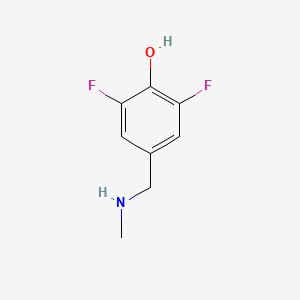
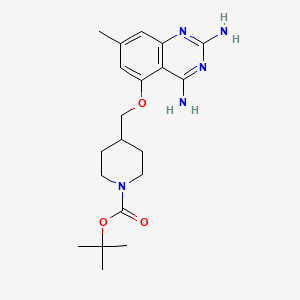
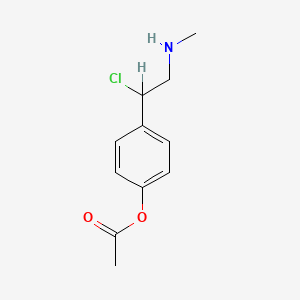
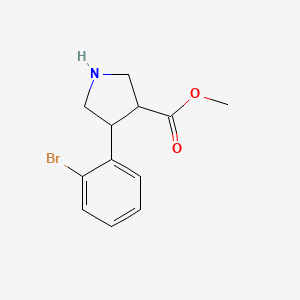
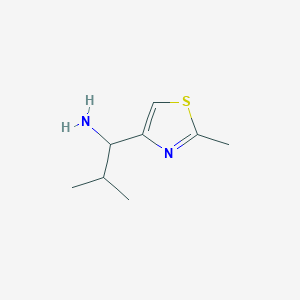
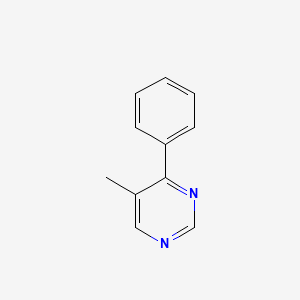


![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
